molecular formula C10H9N5O B13143356 N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide CAS No. 93884-16-3

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide

Katalognummer: B13143356
CAS-Nummer: 93884-16-3
Molekulargewicht: 215.21 g/mol
InChI-Schlüssel: MPTBOIRCNCXVBX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide is a heterocyclic organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide typically involves the reaction of 4-amino-6-phenyl-1,3,5-triazine with formamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the reaction. The process may also require temperature regulation and inert atmosphere to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4,6-Triamino-1,3,5-triazine: Known for its use in herbicides and resins.

    2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but different functional groups, leading to varied applications.

    4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one: Used as a pesticide with distinct chemical properties

Uniqueness

N-(4-Amino-6-phenyl-1,3,5-triazin-2-yl)formamide stands out due to its specific formamide group, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

93884-16-3

Molekularformel

C10H9N5O

Molekulargewicht

215.21 g/mol

IUPAC-Name

N-(4-amino-6-phenyl-1,3,5-triazin-2-yl)formamide

InChI

InChI=1S/C10H9N5O/c11-9-13-8(7-4-2-1-3-5-7)14-10(15-9)12-6-16/h1-6H,(H3,11,12,13,14,15,16)

InChI-Schlüssel

MPTBOIRCNCXVBX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)NC=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.